![molecular formula C14H13N3O B6299212 1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde CAS No. 2368871-25-2](/img/structure/B6299212.png)

1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The imidazo[1,5-a]quinoline moiety, which includes “1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde”, is an important class of fused N-heterocyclic compounds . These compounds serve as skeletons of NK1 receptor ligands, potential antimicrobial natural product cribrostatin 6, inhibitors targeting phosphodiesterase 10A4, and highly efficient ligands of central benzodiazepine receptors .

Synthesis Analysis

An iodine-mediated decarboxylative cyclization was developed from α-amino acids and 2-methyl quinolines under metal-free conditions, affording a variety of imidazo[1,5-a]quinolines . The reaction of 1 equiv. of 1a and 1.5 equiv. of 2a was carried out in the presence of 1 equiv. of I2 in N, -dime-thylformamide (DMF) at 80 C for 3 h to give rise to a 20% yield of the expected product .

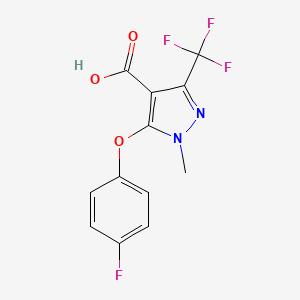

Molecular Structure Analysis

The molecular structure of “this compound” is part of the imidazo[1,5-a]quinoline class of compounds, which are important fused N-heterocyclic compounds .

Chemical Reactions Analysis

The synthesis of imidazo[1,5-a]quinolines, including “this compound”, involves a decarboxylative cyclization under metal-free conditions . The imine A goes through N-iodination process, generating intermediate B. Afterward, the intermediate B undergoes a decarboxylative pathway to generate intermediate C at high temperature .

Scientific Research Applications

1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde has been extensively studied for its potential applications in the field of medicine and agriculture. It has been used as an intermediate in the synthesis of a variety of pharmaceuticals, including quinolone antibiotics, anti-inflammatory agents, and anti-cancer drugs. It has also been used as a starting material for the synthesis of agrochemicals, such as herbicides and insecticides. In addition, it has been used in the synthesis of polymers and catalysts.

Mechanism of Action

Target of Action

The primary targets of 1-(Dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde are NK1 receptor ligands , phosphodiesterase 10A , and central benzodiazepine receptors . These targets play crucial roles in various biological processes, including cell signaling, neurotransmission, and regulation of mood and cognition.

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is synthesized via an iodine-mediated decarboxylative cyclization from α-amino acids and 2-methyl quinolines under metal-free conditions . The compound then binds to its targets, leading to changes in their activity and function .

Biochemical Pathways

The affected pathways involve the decarboxylation of α-amino acids and the cyclization of 2-methyl quinolines . These pathways lead to the synthesis of the compound, which then interacts with its targets. The downstream effects include changes in cell signaling and neurotransmission, potentially leading to alterations in mood and cognition .

Result of Action

The molecular and cellular effects of the compound’s action are dependent on its targets. For example, interaction with NK1 receptor ligands could influence cell signaling, while interaction with phosphodiesterase 10A could affect neurotransmission . The compound has also been associated with potential antimicrobial activity and antitumor effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under metal-free conditions suggests it may be sensitive to the presence of certain metals . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the compound’s stability and activity .

Advantages and Limitations for Lab Experiments

1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde is a relatively easy compound to synthesize in the laboratory, and is readily available from commercial suppliers. It is also a relatively stable compound, and can be stored for long periods of time without significant degradation. However, it is a highly reactive compound, and should be handled with care in the laboratory.

Future Directions

The potential applications of 1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde are vast and there are many possible future directions for its use. These include further research into its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals, further research into its mechanism of action, further research into its biochemical and physiological effects, and further research into its potential use as a starting material for the synthesis of polymers and catalysts.

Synthesis Methods

1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde is synthesized by the condensation of 1,5-diaminopentane and 1,5-dicyanoimidazole. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 80-120°C. The reaction is catalyzed by an acid such as hydrochloric acid or trifluoroacetic acid. The reaction is complete in 1-3 hours and yields a product with a purity of up to 95%.

properties

IUPAC Name |

1-(dimethylamino)imidazo[1,5-a]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-16(2)14-15-11(9-18)13-8-7-10-5-3-4-6-12(10)17(13)14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOYUXADTZQCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C2N1C3=CC=CC=C3C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)

![C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride](/img/structure/B6299148.png)

![2-[2-(1,1-Dimethylethyl)phenoxy]-ethanimidamide hydrochloride](/img/structure/B6299217.png)

![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)